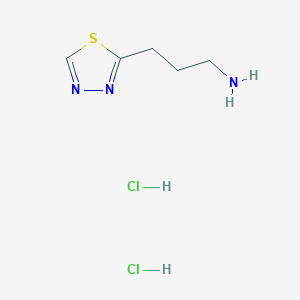

3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride

Description

3-(1,3,4-Thiadiazol-2-yl)propan-1-amine dihydrochloride is a heterocyclic compound featuring a 1,3,4-thiadiazole ring linked to a propylamine chain via the thiadiazole’s 2-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical applications. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties, attributed to their ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

3-(1,3,4-thiadiazol-2-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S.2ClH/c6-3-1-2-5-8-7-4-9-5;;/h4H,1-3,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFJJDMPUBIOSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)CCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis involves three key components:

- Thiosemicarbazide : Serves as the nitrogen-sulfur source for the thiadiazole ring.

- Carboxylic Acid : Determines the substituent at the 5-position of the thiadiazole. For the target compound, 4-aminobutyric acid or a derivative may be used to introduce the propan-1-amine side chain.

- Phosphorus Oxychloride (POCl₃) : Acts as a cyclodehydration agent, facilitating the formation of the thiadiazole ring.

The reaction proceeds via an intermediate acylation product, which undergoes cyclodehydration in the presence of POCl₃. Silica gel (5–10 mol equivalents relative to thiosemicarbazide) is employed as a solid support, enhancing reaction efficiency by adsorbing moisture and byproducts.

Stepwise Procedure

- Grinding Phase : Thiosemicarbazide, carboxylic acid, POCl₃, and silica gel are ground at room temperature until complete reaction (monitored by TLC).

- Workup : The crude product is treated with an alkaline solution (pH 8–8.2) to neutralize excess POCl₃, followed by filtration to remove silica gel.

- Purification : The filtrate is concentrated under reduced pressure, yielding the free base.

Yield : Up to 91% for analogous compounds.

One-Pot Synthesis Using Polyphosphate Ester (PPE)

An alternative approach avoids toxic reagents like POCl₃ by employing polyphosphate ester (PPE) as a cyclodehydration catalyst. This method is notable for its mild conditions and suitability for acid-sensitive substrates.

Optimized Reaction Parameters

Mechanistic Pathway

Substrate Compatibility

The method accommodates both aromatic and aliphatic carboxylic acids (Table 1). For 3-(1,3,4-thiadiazol-2-yl)propan-1-amine, glutaric acid or its amine-protected derivative could serve as the carboxylic acid precursor.

Table 1. Yields of 2-Amino-1,3,4-thiadiazoles Using PPE

| Carboxylic Acid | Yield (%) |

|---|---|

| Benzoic acid | 64.4 |

| 3-Phenylpropionic acid | 47.8 |

| Adipic acid | 70.3 |

Conversion to Dihydrochloride Salt

The free base is converted to its dihydrochloride salt via acidification with hydrochloric acid (HCl).

Procedure

- Dissolution : The free base is dissolved in anhydrous ethanol or diethyl ether.

- Acidification : Gaseous HCl or concentrated HCl is introduced dropwise at 0–5°C.

- Crystallization : The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Critical Considerations :

- Stoichiometry : Two equivalents of HCl are required to protonate the primary amine.

- Solvent Choice : Ethanol minimizes salt solubility, promoting crystallization.

Comparative Analysis of Synthetic Routes

| Parameter | Solid-Phase Method | PPE Method |

|---|---|---|

| Catalyst | POCl₃ | PPE |

| Reaction Time | 1–2 hours | 10 hours |

| Yield | ≤91% | ≤70.3% |

| Toxicity | High (POCl₃) | Low |

| Scalability | Excellent | Moderate |

The solid-phase method offers superior yields and shorter reaction times but requires handling corrosive POCl₃. The PPE method, though slower, is environmentally favorable and suitable for acid-labile substrates.

Chemical Reactions Analysis

3-(1,3,4-Thiadiazol-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazinecarbothioamide, triethylamine, and hydrazonoyl chloride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt cellular processes . In cancer cells, the compound induces apoptosis and inhibits cell proliferation by targeting specific enzymes and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Differentiators of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine Dihydrochloride

- Balanced Lipophilicity : The propylamine chain provides optimal length for membrane permeability without excessive hydrophobicity .

- Synergistic Salt Effects : The dihydrochloride form stabilizes the compound in acidic biological environments (e.g., the stomach) while maintaining bioavailability .

- Versatile Reactivity : The primary amine enables further derivatization (e.g., acylation, Schiff base formation), a feature exploited in combinatorial chemistry .

Biological Activity

3-(1,3,4-Thiadiazol-2-yl)propan-1-amine dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : 3-(1,3,4-thiadiazol-2-yl)propan-1-amine dihydrochloride

- CAS Number : 2413869-21-1

- Molecular Formula : C₅H₉Cl₂N₃S

- Molecular Weight : 216.13 g/mol

Antimicrobial Properties

The 1,3,4-thiadiazole moiety is known for its broad spectrum of biological activities, particularly in antimicrobial applications. Compounds containing this scaffold have been shown to exhibit significant antibacterial and antifungal properties.

-

Antibacterial Activity :

- Studies indicate that derivatives of 1,3,4-thiadiazole demonstrate potent activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. For instance, one study highlighted that certain thiadiazole derivatives had minimum inhibitory concentrations (MICs) as low as 62.5 μg/mL against S. aureus .

- The compound's mechanism often involves the disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

- Antifungal Activity :

The biological activity of 3-(1,3,4-thiadiazol-2-yl)propan-1-amine dihydrochloride can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The thiadiazole ring can interact with enzymes involved in critical metabolic pathways in microorganisms.

- Disruption of Membrane Integrity : The compound may compromise the integrity of microbial membranes, leading to cell lysis.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various thiadiazole derivatives. The results indicated that compounds with specific substitutions on the thiadiazole ring exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. Notably:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 62.5 |

| Compound C | A. niger | 50 |

Pharmacological Potential

Research suggests that the incorporation of the amine group in the structure enhances the pharmacological profile of thiadiazole derivatives. The amine group aids in solubility and bioavailability, making these compounds suitable candidates for drug development .

Q & A

Q. What are the standard synthetic routes for 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine dihydrochloride?

The synthesis typically involves cyclization of thiosemicarbazide derivatives or condensation reactions using hydrazides and thiocyanate reagents. For example, isonicotinoyl hydrazide can react with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄) to form a 1,3,4-thiadiazole core, followed by alkylation or amine functionalization. Subsequent purification via recrystallization and salt formation (e.g., HCl treatment) yields the dihydrochloride salt .

Q. Which spectroscopic techniques are used to characterize this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, as demonstrated for analogous thiadiazole derivatives (e.g., δ 10.84 ppm for NH protons in DMSO-d₆) .

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.

- Elemental Analysis : To validate purity (e.g., C, H, N percentages within ±0.4% of theoretical values) .

Q. What safety protocols are recommended during synthesis?

Due to the reactivity of intermediates (e.g., thiocyanates, chlorinated reagents), use:

- Personal Protective Equipment (PPE) : Gloves, goggles, and fume hoods to avoid inhalation/contact.

- Waste Management : Neutralize acidic residues before disposal.

- Emergency Measures : Immediate rinsing with water for eye/skin exposure, as per safety guidelines for similar thiadiazole syntheses .

Advanced Research Questions

Q. How can low yields in the cyclization step be mitigated?

Optimize reaction conditions:

- Catalyst Screening : Use iodine in KI for regioselective cyclization .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature Control : Gradual heating (e.g., 60–80°C) prevents side reactions like over-oxidation .

Q. How are computational methods applied to study its reactivity?

Q. How to resolve discrepancies in crystallographic data during structural analysis?

- Refinement Software : Use SHELXL for high-resolution data, adjusting parameters like thermal displacement factors and occupancy rates .

- Twinned Data Handling : Employ SHELXE for deconvoluting overlapping reflections in twinned crystals .

- Validation Tools : Check geometric outliers (e.g., bond lengths/angles) with Coot or PLATON .

Q. What strategies address contradictory bioactivity results in cell-based assays?

Q. How is regioselectivity achieved in functionalizing the thiadiazole ring?

- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro groups) to guide electrophilic substitution.

- Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for C–H activation at specific positions .

Data Interpretation & Optimization

Q. How to analyze conflicting solubility data in different solvents?

- Hansen Solubility Parameters : Compare δD, δP, and δH values to identify solvent compatibility.

- Co-solvent Blends : Test mixtures like DMSO/water or ethanol/PEG to enhance dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.